molecular formula C11H14N4 B13618718 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine

Cat. No.: B13618718
M. Wt: 202.26 g/mol
InChI Key: JWONNDLPWVUYKC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine typically involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine with 5-methylpyridine derivatives. One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol. This method provides moderate to good yields and is advantageous due to its room temperature conditions, short reaction time, and operational simplicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of solid Brønsted acid catalysts, such as functional carbon with an SO3H group, can be employed for efficient production. These catalysts offer benefits such as low cost, non-toxicity, and stability .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole ring.

Scientific Research Applications

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-5-amine: A precursor in the synthesis of the target compound.

    5-Methylpyridine derivatives: Structural analogs with similar biological activities.

Uniqueness

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine stands out due to its unique combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2,4-dimethyl-5-(5-methylpyridin-3-yl)pyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-7-4-9(6-13-5-7)10-8(2)11(12)15(3)14-10/h4-6H,12H2,1-3H3

InChI Key

JWONNDLPWVUYKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=NN(C(=C2C)N)C

Origin of Product

United States

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